molecular formula C17H26N4O2 B13484063 tert-Butyl 4-(4-guanidinophenyl)piperidine-1-carboxylate

tert-Butyl 4-(4-guanidinophenyl)piperidine-1-carboxylate

Cat. No.: B13484063
M. Wt: 318.4 g/mol
InChI Key: UOQJCHRDRKEGCY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-carbamimidamidophenyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, aiding in the discovery of new drugs.

Medicine

In medicinal chemistry, tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific receptors or enzymes involved in various diseases.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-cyclopropylcarbamoyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(4-carbamimidamidophenyl)piperidine-1-carboxylate is unique due to the presence of the carbamimidamidophenyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s binding affinity to certain biological targets, making it a valuable molecule in drug discovery and development.

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-[4-(diaminomethylideneamino)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N4O2/c1-17(2,3)23-16(22)21-10-8-13(9-11-21)12-4-6-14(7-5-12)20-15(18)19/h4-7,13H,8-11H2,1-3H3,(H4,18,19,20)

InChI Key

UOQJCHRDRKEGCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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